An In-depth Technical Guide to a Tetracyclic Antidepressant: Addressing the Identity and Properties of "Serazapine" and the Closely Related Mirtazapine
An In-depth Technical Guide to a Tetracyclic Antidepressant: Addressing the Identity and Properties of "Serazapine" and the Closely Related Mirtazapine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical structure and properties of a tetracyclic compound identified as Serazapine. Initial searches have revealed limited public information on this specific molecule. However, the query may pertain to a similarly named and well-documented tetracyclic antidepressant, Mirtazapine. This document will first present the available data on Serazapine and then provide a comprehensive overview of Mirtazapine, for which extensive research and clinical data exist, to fulfill the detailed requirements of a technical whitepaper.
Section 1: Serazapine - Chemical Identity
Serazapine is a chemical entity with limited available information in the public domain. The following data has been aggregated from available chemical databases.
Chemical Structure and Properties of Serazapine
The fundamental chemical and physical properties of Serazapine are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₃N₃O₂[1] |
| Molecular Weight | 361.44 g/mol [1] |
| IUPAC Name | methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride[2] |
| InChI | InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3[1] |
| InChIKey | WPGUWABWNUSPMW-UHFFFAOYSA-N[1] |
| SMILES | CN1CCN2c3ccccc3Cn4c5ccccc5c(c4C2C1)C(=O)OC |
| Synonyms | CGS 15040A, Serazapine Hydrochloride |
| CAS Number | 117581-05-2 |
Due to the sparse availability of further pharmacological data, signaling pathways, and detailed experimental protocols for Serazapine, the remainder of this guide will focus on Mirtazapine, a widely studied tetracyclic antidepressant. The structural and functional characteristics of Mirtazapine are well-documented and may be of significant interest to researchers investigating this class of compounds.
Section 2: Mirtazapine - A Comprehensive Technical Overview
Mirtazapine is an atypical tetracyclic antidepressant used primarily for the treatment of major depressive disorder. Its unique pharmacological profile distinguishes it from other classes of antidepressants.
Chemical and Physical Properties of Mirtazapine
A summary of the key chemical and physical properties of Mirtazapine is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃ |
| Molar Mass | 265.360 g·mol⁻¹ |
| IUPAC Name | (±)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene |
| CAS Number | 85650-52-8 |
| Melting Point | 114-116 °C |
| Solubility in water | Slightly soluble |
| LogP | 2.9 |
| Bioavailability | ~50% |
| Protein Binding | ~85% |
| Elimination Half-Life | 20–40 hours |
Mechanism of Action and Signaling Pathways
Mirtazapine's primary mechanism of action involves the enhancement of central noradrenergic and serotonergic neurotransmission. It acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade increases the firing of noradrenergic and serotonergic neurons.
Additionally, Mirtazapine is a potent antagonist of serotonin (B10506) 5-HT₂ and 5-HT₃ receptors. By blocking these receptors, Mirtazapine allows for the preferential stimulation of 5-HT₁ₐ receptors, which is believed to contribute to its antidepressant and anxiolytic effects. It is also a potent antagonist of histamine (B1213489) H₁ receptors, which accounts for its sedative effects. Unlike many other antidepressants, Mirtazapine has a low affinity for muscarinic, cholinergic, and dopaminergic receptors and does not significantly inhibit the reuptake of serotonin, norepinephrine, or dopamine.
Pharmacokinetics
The pharmacokinetic profile of Mirtazapine is well-characterized.
| Pharmacokinetic Parameter | Description |
| Absorption | Rapidly and well absorbed after oral administration, with peak plasma concentrations reached within about 2 hours. The bioavailability is approximately 50% due to first-pass metabolism. |
| Distribution | Approximately 85% bound to plasma proteins. |
| Metabolism | Extensively metabolized in the liver via demethylation and hydroxylation, followed by glucuronide conjugation. The main cytochrome P450 enzymes involved are CYP2D6, CYP1A2, and CYP3A4. One of its major metabolites is desmethylmirtazapine. |
| Excretion | Primarily excreted in the urine (about 75%) and feces (about 15%). The elimination half-life ranges from 20 to 40 hours, allowing for once-daily dosing. |
Experimental Protocols
Synthesis of Mirtazapine:
A common synthetic route for Mirtazapine has been published and generally involves a multi-step process. One reported synthesis starts from styrene (B11656) oxide and N-methylethanolamine, proceeding through seven steps: nucleophilic ring-opening, chlorination, cyclization, nucleophilic substitution, hydrolysis, reduction, and a final cyclization to yield Mirtazapine with an overall yield of 22.6%. Another described initial step is a condensation reaction between 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine. The structure of the final product is typically confirmed using techniques such as ¹H-NMR and mass spectrometry, with purity assessed by HPLC.
In Vitro Receptor Binding Assays:
The affinity of compounds for various receptors is a critical aspect of their pharmacological characterization. For Mirtazapine and its analogs, this is often determined through radioligand binding assays.
-
Objective: To determine the binding affinity (Ki) of the test compound for specific receptors (e.g., α₂-adrenergic, 5-HT₂, 5-HT₃, H₁).
-
General Protocol:
-
Tissue Preparation: Membranes are prepared from appropriate tissues or cell lines expressing the receptor of interest.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]clonidine for α₂-adrenoceptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
This guide provides a foundational understanding of Serazapine based on available data and a more in-depth analysis of the closely related and extensively studied Mirtazapine. The detailed information on Mirtazapine's properties, mechanism of action, and experimental methodologies serves as a valuable resource for researchers in the field of neuropharmacology and drug development.
